Home > Products > Screening Compounds P109090 > Pramipexole Mannose Adduct
Pramipexole Mannose Adduct -

Pramipexole Mannose Adduct

Catalog Number: EVT-1504004
CAS Number:
Molecular Formula: C₁₆H₂₇N₃O₅S
Molecular Weight: 373.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pramipexole Mannose Adduct is a compound formed from the interaction between pramipexole, a dopamine agonist used primarily in the treatment of Parkinson's disease and restless legs syndrome, and mannose, a simple sugar. The formation of this adduct is significant as it can influence the pharmacological properties and stability of pramipexole in pharmaceutical formulations. Understanding this compound involves examining its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and potential applications.

Source and Classification

Pramipexole is classified as a non-ergoline dopamine agonist that selectively binds to dopamine receptors D2 and D3. It is synthesized from various precursors through several chemical reactions. Mannose is classified as a monosaccharide that can participate in glycation reactions with amines, leading to the formation of adducts like the pramipexole mannose adduct. This interaction can occur in pharmaceutical formulations where both compounds are present.

Synthesis Analysis

The synthesis of Pramipexole Mannose Adduct typically occurs through a Maillard reaction, which is a form of non-enzymatic glycation that involves the reaction between reducing sugars (like mannose) and amino groups present in pramipexole. This reaction can be influenced by factors such as temperature and pH, leading to varying degrees of adduct formation.

Technical Details

  1. Starting Materials: Pramipexole (with primary amine functional groups) and mannose (a reducing sugar).
  2. Reaction Conditions: The synthesis often requires elevated temperatures to promote the Maillard reaction, typically around 50°C.
  3. Analytical Techniques: The formation of the adduct can be monitored using techniques such as ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) to identify and characterize impurities resulting from this reaction .
Molecular Structure Analysis

The molecular structure of Pramipexole Mannose Adduct reflects the covalent bond formed between the primary amine group of pramipexole and the carbonyl group of mannose. This interaction alters the pharmacokinetic properties of pramipexole.

Data

  • Molecular Formula: The exact molecular formula may vary depending on the specific structure of the adduct formed during synthesis.
  • Molecular Weight: The molecular weight will be higher than that of pramipexole alone due to the addition of mannose.
Chemical Reactions Analysis

The primary reaction involved in the formation of Pramipexole Mannose Adduct is the Maillard reaction. This process involves several steps:

  1. Initial Reaction: The carbonyl group of mannose reacts with the amino group of pramipexole to form an unstable intermediate.
  2. Rearrangement: This intermediate can undergo rearrangements and further reactions under specific conditions, leading to stable adduct formation.
  3. Degradation Pathways: Depending on environmental conditions (e.g., temperature, pH), this adduct may further degrade or react with other components in a formulation .

Technical Details

  • The reaction kinetics can be influenced by temperature, concentration, and presence of other excipients.
  • Monitoring these reactions requires sophisticated analytical techniques for accurate characterization.
Mechanism of Action

The mechanism by which Pramipexole Mannose Adduct exerts its effects is not fully elucidated but is hypothesized to involve altered binding affinities for dopamine receptors due to structural changes from adduct formation.

Process Data

  • Binding Affinity: Studies indicate that pramipexole's interaction with dopamine receptors D2 and D3 may be affected by the presence of mannose due to changes in molecular conformation .
  • Potential Risks: The presence of such adducts may pose risks related to reduced efficacy or increased side effects due to altered pharmacodynamics.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The physical appearance may vary based on formulation but generally exists as a solid or crystalline form.
  • Solubility: Solubility characteristics may change when pramipexole forms an adduct with mannose compared to its free form.

Chemical Properties

  • Stability: The stability profile may be adversely affected by storage conditions (e.g., humidity, temperature).
  • Reactivity: Reactivity towards other excipients or environmental factors might increase due to new functional groups introduced during adduct formation.
Applications

Pramipexole Mannose Adduct has potential implications in pharmaceutical science:

  1. Drug Formulation Stability: Understanding its formation helps in optimizing drug formulations containing pramipexole.
  2. Pharmacokinetics Studies: Investigating how such adducts affect drug absorption and metabolism can inform dosing strategies.
  3. Quality Control: Analytical methods for detecting this adduct can enhance quality assurance processes in pharmaceutical manufacturing.
Introduction to Pharmaceutical Impurities and Adduct Formation

Pharmaceutical impurities are unintended chemical components that arise during drug synthesis, storage, or formulation. These compounds can significantly impact drug efficacy, stability, and safety. Adducts—a specific impurity class—form when drug molecules covalently bind to excipients, degradation products, or residual solvents. The structural complexity of adducts poses challenges for identification and control, necessitating advanced analytical approaches for risk assessment and regulatory compliance [1].

Overview of Impurities in Drug Formulations: Classification and Regulatory Significance

Pharmaceutical impurities are systematically categorized based on origin and chemical nature:

  • Organic impurities: Arise from synthesis intermediates, byproducts (e.g., dimers), or degradation.
  • Inorganic impurities: Include catalysts, heavy metals, or salts.
  • Residual solvents: Leftover volatile reagents from manufacturing.
  • Excipient-related impurities: Formed via interactions between active pharmaceutical ingredients (APIs) and formulation additives [1].

Regulatory agencies (ICH, FDA, EMA) mandate strict impurity control thresholds (typically 0.1% for unidentified impurities). Pharmacopeial standards require comprehensive characterization of impurities exceeding identification thresholds, emphasizing the need for robust analytical methods [1].

Table 1: Classification of Pharmaceutical Impurities

CategoryExamplesPrimary Sources
Organic ImpuritiesSynthesis intermediates, degradantsIncomplete purification, storage
Inorganic ImpuritiesHeavy metals, catalystsRaw materials, equipment leaching
Residual SolventsMethanol, acetoneManufacturing processes
Excipient AdductsAPI-excipient conjugation productsFormulation interactions

Role of Excipient-Drug Interactions in Impurity Generation

Excipients, though pharmacologically inert, can chemically interact with APIs under specific conditions (e.g., heat, humidity). Reducing sugars—such as mannitol, lactose, and glucose—are particularly reactive due to their aldehyde groups. These sugars undergo Maillard reactions with primary amine-containing APIs, forming Schiff bases that rearrange into stable adducts [1] [8].

Mannitol, a widely used osmotic agent and tablet diluent, is particularly prone to such reactions despite its perceived stability. In formulations containing amine-rich APIs (e.g., pramipexole), mannitol can degrade under thermal stress, generating reactive aldehydes that nucleophilically attack the API. These reactions are often accelerated during manufacturing steps like granulation or drying, as well as during long-term storage [1] [8].

Key factors influencing adduct formation:

  • Temperature: Heating above 60°C significantly accelerates degradation.
  • pH: Alkaline conditions favor Schiff base formation.
  • Water activity: Moisture facilitates hydrolysis and rearrangement reactions.
  • Excipient purity: Trace impurities in mannitol (e.g., fructose) may enhance reactivity [1].

Case Study: Pramipexole Dihydrochloride Formulations and Mannitol Excipient

Pramipexole dihydrochloride, a non-ergot dopamine agonist used in Parkinson’s disease, contains a primary amine group essential for its pharmacological activity. When formulated with mannitol, two previously unidentified impurities (Imp-1 and Imp-2) were detected during stability testing under accelerated conditions (40°C/75% relative humidity). These impurities increased significantly over 8 weeks, correlating with mannitol concentration [1].

Identification and Characterization:

Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) revealed:

  • Imp-1: m/z 366.1672 ([M+H]⁺), corresponding to C₁₆H₂₇N₃O₅S (Pramipexole Mannose Adduct).
  • Imp-2: m/z 336.1565 ([M+H]⁺), corresponding to C₁₄H₂₅N₃O₅S (Pramipexole Ribose Adduct) [1] [2].

Table 2: UPLC-HRMS Analytical Conditions for Adduct Detection

ParameterSpecification
ColumnAcquity UPLC BEH C8 (100 × 2.1 mm, 1.7 µm)
Mobile PhaseAmmonium formate buffer (pH 6.0) / acetonitrile
Gradient0–14 min: 0–40% acetonitrile
Flow Rate0.3 mL/min
DetectionESI⁺ Q-TOF (50–800 Da)
Ion Source ParametersCapillary voltage: 2.5 kV; Desolvation temp: 450°C

The proposed mechanism involves mannitol degradation under heat to form mannose, which subsequently reacts with pramipexole’s primary amine via nucleophilic addition. This forms an imine intermediate that rearranges into a stable glycosylamine adduct [1] [9].

Impact on Receptor Binding:

Molecular docking studies assessed the binding affinity of pramipexole mannose adduct to dopamine D2 and D3 receptors:

  • Pramipexole: Binding energy = −8.2 kcal/mol (D3 receptor).
  • Mannose adduct: Binding energy = −5.7 kcal/mol (D3 receptor).The reduced affinity (≈30% decrease) suggests potential attenuation of therapeutic activity if adduct levels exceed thresholds [1].

Mitigation Strategies:

  • Excipient substitution: Replace mannitol with non-reducing agents (e.g., erythritol or microcrystalline cellulose) [8].
  • Stabilizers: Add antioxidants (e.g., ascorbic acid) to inhibit oxidation.
  • Process controls: Reduce thermal exposure during granulation and drying.
  • Packaging: Use moisture barrier materials to limit hydrolysis [1] [8].

Properties

Product Name

Pramipexole Mannose Adduct

Molecular Formula

C₁₆H₂₇N₃O₅S

Molecular Weight

373.47

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.